Ethyl 3,4-difluoro-2-methoxybenzoate
Description
Ethyl 3,4-difluoro-2-methoxybenzoate (CAS: 948833-75-8) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic compounds are valued for their enhanced stability, lipophilicity, and metabolic resistance compared to non-fluorinated analogs . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s 2025 catalog, likely due to shifts in market demand or challenges in synthesis scalability .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)8(12)9(6)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
ABFRRJBUFXQMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-difluoro-2-methoxybenzoate typically involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3,4-difluoro-2-methoxybenzoic acid.
Reduction: 3,4-difluoro-2-methoxybenzyl alcohol.
Substitution: 3,4-dihydroxy-2-methoxybenzoate or 3,4-diamino-2-methoxybenzoate.
Scientific Research Applications
Ethyl 3,4-difluoro-2-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3,4-Difluoro-2-Methoxybenzoate
The methyl ester analog (CAS: 1326814-82-7) shares the same aromatic substitution pattern but differs in the ester group (methyl vs. ethyl). Key comparisons include:
| Property | This compound | Mthis compound |
|---|---|---|
| Molecular Formula | C₁₀H₁₀F₂O₃ | C₉H₈F₂O₃ |
| Molecular Weight (g/mol) | 228.18 | 214.16 |
| Ester Group | Ethyl (-COOCH₂CH₃) | Methyl (-COOCH₃) |
| Lipophilicity (LogP)* | ~2.5 (estimated) | ~2.0 (estimated) |
| Commercial Status | Discontinued | Discontinued |
*Lipophilicity estimates based on alkyl chain length differences.
The ethyl ester’s longer alkyl chain confers marginally higher lipophilicity, which may enhance membrane permeability in biological systems. Both compounds are discontinued, suggesting shared challenges in production or niche applications .
Difluorinated Aromatic Esters in Agrochemicals
For example:
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A herbicide with difluoro-substituted aromatic rings. Its activity relies on fluorine-enhanced stability and target-site binding .
- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a methyl ester and methoxy group. The ester group facilitates prodrug activation in plants .
These compounds highlight the role of fluorine and ester groups in optimizing agrochemical efficacy. However, this compound’s lack of a sulfonylurea or triazine moiety limits direct functional comparability .
Fluorinated Nucleoside Analogs
Though unrelated structurally, fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) provide insights into fluorine’s biochemical impact. Key parallels include:
- Metabolic Stability : Fluorine substitution in dFdC reduces enzymatic degradation, prolonging intracellular retention of its active triphosphate form .
Biological Activity
Ethyl 3,4-difluoro-2-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine atoms and a methoxy group on the benzene ring. The fluorine substituents enhance the compound's lipophilicity and may improve its interaction with biological targets, such as enzymes and receptors.
The mechanism of action for this compound is believed to involve:
- Binding to Biological Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Structural Interactions : The unique arrangement of functional groups enhances its binding affinity and metabolic stability, which are crucial for drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various pathogens.
- Antiviral Effects : Its potential antiviral properties are under investigation, with initial results indicating effectiveness against certain viral strains.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-fluoro-4-methoxybenzoate | C11H13F O3 | Different fluorine positioning affects reactivity. |
| Ethyl 3-chloro-4-methoxybenzoate | C11H13ClO3 | Chlorine instead of fluorine alters biological activity. |
| Ethyl 3,5-difluoro-2-methoxybenzoate | C11H12F2O3 | Dual fluorination enhances lipophilicity. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
-
Antiviral Research :
- In vitro studies indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. Further research is needed to elucidate the precise mechanisms involved.
-
Pharmacological Exploration :
- Ongoing pharmacological studies are investigating the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
